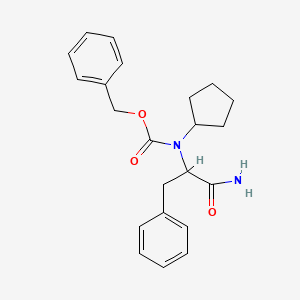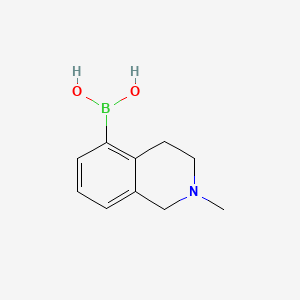
(2-methyl-3,4-dihydro-1H-isoquinolin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methyl-3,4-dihydro-1H-isoquinolin-5-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a 2-methyl-3,4-dihydro-1H-isoquinoline moiety. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of pinacol boronic esters as intermediates, which are then converted to the desired boronic acid through hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-methyl-3,4-dihydro-1H-isoquinolin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
(2-methyl-3,4-dihydro-1H-isoquinolin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-methyl-3,4-dihydro-1H-isoquinolin-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition studies. The isoquinoline moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- (3,4-dihydroisoquinolin-2-yl)boronic acid
- (5,6-dihydro-4H-pyrrolo[3,4-b]quinolin-1-yl)boronic acid
- (2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)boronic acid
Comparison: (2-methyl-3,4-dihydro-1H-isoquinolin-5-yl)boronic acid is unique due to the presence of the 2-methyl group, which can influence its reactivity and binding properties. Compared to other similar compounds, it may exhibit different steric and electronic effects, making it suitable for specific applications in synthesis and research .
Properties
Molecular Formula |
C10H14BNO2 |
|---|---|
Molecular Weight |
191.04 g/mol |
IUPAC Name |
(2-methyl-3,4-dihydro-1H-isoquinolin-5-yl)boronic acid |
InChI |
InChI=1S/C10H14BNO2/c1-12-6-5-9-8(7-12)3-2-4-10(9)11(13)14/h2-4,13-14H,5-7H2,1H3 |
InChI Key |
MBMCZYJDRGWZNW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2CCN(CC2=CC=C1)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B14781587.png)

![7-hydroxy-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B14781597.png)
![t-Butyl(6-(6-hydroxy-6,7,8,9-tetrahydro-5h-imidazo[1,5-a]azepin-5-yl)-[1,1' biphenyl]-3-yl)carbamate](/img/structure/B14781604.png)
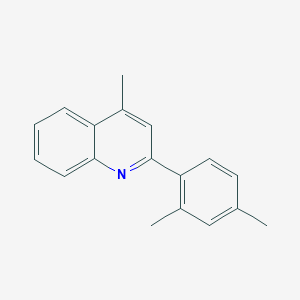
![(1R,5R)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14781625.png)
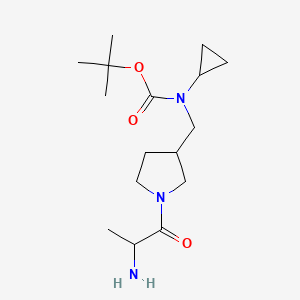
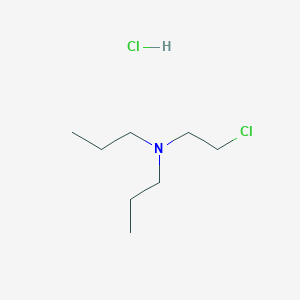
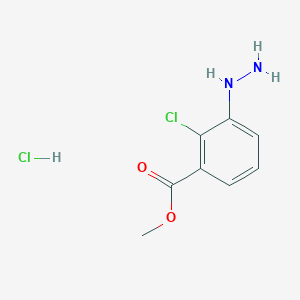
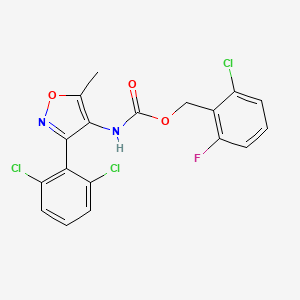
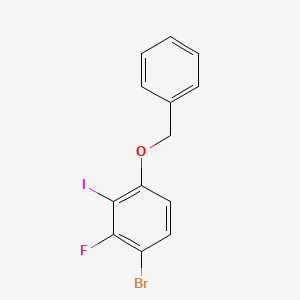
![(10R,13R)-17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14781671.png)
